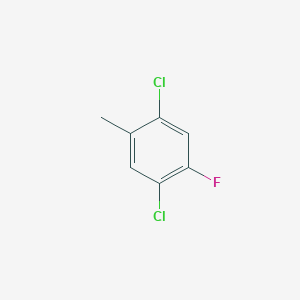

1,4-Dichloro-2-fluoro-5-methylbenzene

Übersicht

Beschreibung

1,4-Dichloro-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by chlorine atoms, the hydrogen at position 2 is replaced by a fluorine atom, and the hydrogen at position 5 is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-fluoro-5-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include the initial preparation of intermediate compounds, followed by chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dichloro-2-fluoro-5-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of catalysts like FeCl3 or AlCl3 are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further chlorination can lead to the formation of higher chlorinated derivatives, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with nucleophiles such as hydroxyl (OH) or amino (NH2) groups .

Wissenschaftliche Forschungsanwendungen

1,4-Dichloro-2-fluoro-5-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 1,4-dichloro-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with electrophiles or nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to substitution reactions. The methyl group at position 5 can also affect the compound’s reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dichloro-2-fluorobenzene: Similar structure but lacks the methyl group at position 5.

1,4-Dichloro-2-methylbenzene: Similar structure but lacks the fluorine atom at position 2.

1,4-Dichloro-5-methylbenzene: Similar structure but lacks the fluorine atom at position 2.

Uniqueness

1,4-Dichloro-2-fluoro-5-methylbenzene is unique due to the combination of chlorine, fluorine, and methyl substituents on the benzene ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it valuable in various chemical and industrial applications .

Biologische Aktivität

1,4-Dichloro-2-fluoro-5-methylbenzene (also known as 1,4-dichloro-2-fluorotoluene) is a halogenated aromatic compound with notable biological activities and toxicological implications. This article explores the compound's biological activity, including its toxicity to aquatic organisms, genotoxicity, and potential interactions with biological systems.

Chemical Structure and Properties

This compound has the molecular formula . Its structure is characterized by:

- Chlorine atoms at positions 1 and 4 of the benzene ring.

- A fluorine atom at position 2.

- A methyl group at position 5.

This unique arrangement influences its chemical reactivity and biological interactions.

Toxicity Profile

Research indicates that this compound exhibits moderate toxicity towards aquatic organisms. The lethal concentration for 50% of a test population (LC50) for fish ranges from 27.21 to 47.79 mg/L . This suggests that the compound poses a risk to aquatic ecosystems when present in significant concentrations .

Table 1: Toxicity Data

| Organism Type | Endpoint | Value (mg/L) |

|---|---|---|

| Fish | LC50 | 27.21 - 47.79 |

Genotoxicity

In vitro studies have shown that the compound exhibits weak genotoxicity towards human cells, with an inhibitory concentration for 50% of cells (IC50) ranging between 40 to 160 µM . This indicates that while it may not be highly genotoxic, there is a potential risk for DNA damage at higher concentrations .

The biological activity of this compound can be attributed to its ability to interact with electrophiles and nucleophiles due to the electron-withdrawing effects of chlorine and fluorine substituents. These interactions enhance the reactivity of the benzene ring, making it capable of participating in various chemical reactions that may lead to biological effects .

Case Studies and Research Findings

Several studies have investigated the interactions of halogenated aromatic compounds similar to this compound:

Eigenschaften

IUPAC Name |

1,4-dichloro-2-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKFTHZQKSDZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274560 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365969-73-8 | |

| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.